molecular formula C16H14N4O2 B13839265 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid

4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid

Cat. No.: B13839265
M. Wt: 294.31 g/mol
InChI Key: BBIBHPYJWMMOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid is an organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with a 2,6-dimethylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Benzoic Acid Moiety: The tetrazole derivative is then coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The tetrazole ring and the benzoic acid moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Oxidation of the methyl groups can yield carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can produce alcohols.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    2-(2,6-Dimethylphenyl)amino)benzoic Acid: This compound is structurally similar but lacks the tetrazole ring.

    2,6-Dimethylbenzoic Acid: This compound has a similar phenyl ring substitution but does not contain the tetrazole or benzoic acid moieties.

Uniqueness: 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-[2-(2,6-dimethylphenyl)tetrazol-5-yl]benzoic acid

InChI

InChI=1S/C16H14N4O2/c1-10-4-3-5-11(2)14(10)20-18-15(17-19-20)12-6-8-13(9-7-12)16(21)22/h3-9H,1-2H3,(H,21,22)

InChI Key

BBIBHPYJWMMOFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2N=C(N=N2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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